1,4-Dihydronicotinamide riboside is a reduced form of nicotinamide riboside, a compound that serves as a precursor to nicotinamide adenine dinucleotide, an essential coenzyme in cellular metabolism. This compound has garnered interest due to its potential applications in enhancing metabolic health and its role in various biological processes.
1,4-Dihydronicotinamide riboside can be synthesized from nicotinamide riboside chloride, which is commercially available. The synthesis involves reduction processes that convert the oxidized form into its reduced counterpart, highlighting its accessibility for research and industrial purposes.
1,4-Dihydronicotinamide riboside belongs to the class of compounds known as ribonucleosides. It is a derivative of nicotinamide and ribose, characterized by the presence of a dihydropyridine structure.
The synthesis of 1,4-dihydronicotinamide riboside typically employs sodium dithionite as a reducing agent. The process can be carried out under anaerobic conditions to prevent oxidation. The following methods are commonly used:
The typical reaction conditions include:
1,4-Dihydronicotinamide riboside features a dihydropyridine ring structure, which is essential for its biological activity. The molecular formula is CHNO, and it has a molecular weight of approximately 273.25 g/mol.
1,4-Dihydronicotinamide riboside undergoes various chemical reactions:
The regioselectivity of reactions involving this compound often depends on the nature of the reducing agent used during synthesis. For instance, sodium dithionite predominantly yields 1,4-dihydronicotinamide riboside due to its specific orientation towards the pyridinium salt during reduction .
The mechanism through which 1,4-dihydronicotinamide riboside exerts its effects primarily involves its conversion into nicotinamide adenine dinucleotide within cells. This transformation is crucial for energy metabolism and various enzymatic reactions.
Studies indicate that increasing levels of nicotinamide adenine dinucleotide through supplementation with 1,4-dihydronicotinamide riboside may enhance mitochondrial function and promote cellular health .
1,4-Dihydronicotinamide riboside has several scientific uses:
Nicotinamide Adenine Dinucleotide (NAD⁺) is an essential coenzyme central to cellular redox reactions, energy metabolism, and signaling processes governing DNA repair, epigenetics, and circadian rhythms. Mammalian cells maintain NAD⁺ homeostasis through two primary pathways: de novo synthesis from dietary tryptophan and salvage pathways recycling various vitamin B₃ precursors. The de novo pathway involves a complex 10-step enzymatic conversion of tryptophan to quinolinic acid, followed by transformation to nicotinic acid mononucleotide and ultimately NAD⁺. This route is metabolically costly and contributes minimally to baseline NAD⁺ pools under physiological conditions [4].
In contrast, the salvage pathway predominates in NAD⁺ biosynthesis, efficiently recycling precursors like nicotinamide, nicotinic acid, nicotinamide riboside, and nicotinamide mononucleotide. Key enzymes include nicotinamide phosphoribosyltransferase (rate-limiting) and nicotinamide mononucleotide adenylyltransferases. Dihydronicotinamide riboside enters this landscape as a novel salvage precursor, distinguished by its unique two-electron reduced state at the pyridine ring. Unlike traditional precursors, dihydronicotinamide riboside bypasses conventional rate-limiting steps, utilizing an alternative phosphorylation mechanism independent of nicotinamide riboside kinases [1] [3] [4].
Table 1: Major Nicotinamide Adenine Dinucleotide Biosynthesis Pathways in Mammals
Pathway | Primary Precursors | Key Enzymes | Cellular NAD⁺ Contribution |
---|---|---|---|
De novo | Tryptophan | TDO/IDO, ACMSD, QPRT | Minor (<10%) |
Preiss-Handler | Nicotinic acid | NAPRT, NMNAT, NAD synthetase | Moderate |
Salvage (Traditional) | Nicotinamide, Nicotinamide riboside | NAMPT, NRK1/2, NMNAT | Major (>80%) |
Salvage (Dihydronicotinamide riboside pathway) | Dihydronicotinamide riboside | Adenosine kinase, NMNAT | Novel major route |
Dihydronicotinamide riboside (chemical name: 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide; CAS 19132-12-8) is structurally characterized as the reduced form of nicotinamide riboside. Its molecular formula is C₁₁H₁₆N₂O₅ (molecular weight: 256.26 g/mol), featuring a chiral ribose moiety linked to a 1,4-dihydropyridine ring [6] [9]. Despite existing in equilibrium with nicotinamide riboside through redox reactions, dihydronicotinamide riboside remained unexplored as a NAD⁺ precursor until seminal studies in 2019.
Historically, reduced pyridine nucleotides like NADH were considered metabolic products rather than biosynthetic intermediates. This paradigm shifted when independent research groups demonstrated dihydronicotinamide riboside’s extraordinary capacity to elevate cellular and tissue NAD⁺ levels. Mechanistically, dihydronicotinamide riboside enters cells intact via equilibrative nucleoside transporters—unlike nicotinamide mononucleotide and nicotinamide riboside, which degrade rapidly in circulation to nicotinamide. Its significance lies in revealing a previously unrecognized branch of NAD⁺ metabolism: intracellular dihydronicotinamide riboside undergoes adenosine kinase-mediated phosphorylation to dihydronicotinamide mononucleotide, which is subsequently adenylated and oxidized to NAD⁺. This pathway operates independently of nicotinamide riboside kinases and nicotinamide phosphoribosyltransferase, explaining its potency in diverse cell types [1] [3] [9].
Quantitative studies consistently demonstrate dihydronicotinamide riboside’s superior efficacy in boosting NAD⁺ compared to traditional precursors. In Neuro2a neuronal cells, 200 μM dihydronicotinamide riboside increased NAD⁺ by 10-fold within 6 hours—significantly exceeding nicotinamide riboside (2.5-fold) and nicotinamide mononucleotide (<2-fold) at equivalent concentrations. The half-maximal effective concentration (EC₅₀) for dihydronicotinamide riboside was 310 μM versus >1000 μM for nicotinamide riboside, indicating ≈30-fold greater potency [1]. In vivo studies corroborate these findings: intraperitoneal administration in mice elevated hepatic NAD⁺ by 5.4-fold (4488 pmol/mg vs. control 835 pmol/mg), whereas nicotinamide riboside yielded only a 2.5-fold increase under identical conditions. Kidney and brain NAD⁺ increased 3.1-fold and 2.2-fold, respectively [1] [3].
Table 2: Precursor Efficacy in Elevating Cellular Nicotinamide Adenine Dinucleotide Levels
Precursor | Fold NAD⁺ Increase (6h treatment) | EC₅₀ (μM) | Key Enzymes Required | Stability in Plasma |
---|---|---|---|---|
Nicotinamide | 1.5–2.0 | >1000 | NAMPT, NMNAT | High |
Nicotinamide riboside | 2.0–3.0 | >1000 | NRK1/2, NMNAT | Low (degrades to nicotinamide) |
Nicotinamide mononucleotide | 1.5–2.5 | >500 | NMNAT, CD73 (extracellular conversion) | Moderate |
Dihydronicotinamide riboside | 5.0–10.0 | 310 | Adenosine kinase, NMNAT | High (intact cellular uptake) |
Three properties underpin dihydronicotinamide riboside’s advantage:
In epithelial ovarian cancer cells, dihydronicotinamide riboside uniquely induced cytotoxicity (≈50% cell death) at 500 μM—a property absent with nicotinic acid or nicotinamide riboside—suggesting its extreme NAD⁺-boosting capacity may overwhelm metabolic homeostasis in malignant cells. When combined with chemotherapeutic agents like carboplatin or olaparib, dihydronicotinamide riboside synergistically enhanced cytotoxicity, indicating therapeutic potential through NAD⁺ modulation [8]. These findings collectively establish dihydronicotinamide riboside as the most potent known NAD⁺ precursor, redefining strategies for targeting NAD⁺ deficiency in metabolic and age-related disorders.
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: